molecular formula C13H15ClN2O4S B4422666 4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE

4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE

Cat. No.: B4422666
M. Wt: 330.79 g/mol
InChI Key: UXACBKIDAKVUDU-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with chloro, dimethoxybenzenesulfonyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted in anhydrous solvents under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-Chloro-1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(3,4-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxylate
  • 1-Chloro-4-ethynylbenzene

Uniqueness

Compared to similar compounds, 4-chloro-1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-chloro-1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c1-8-13(14)9(2)16(15-8)21(17,18)10-5-6-11(19-3)12(7-10)20-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXACBKIDAKVUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE
Reactant of Route 2
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4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE
Reactant of Route 3
4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE
Reactant of Route 4
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4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE
Reactant of Route 5
4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-1-(3,4-DIMETHOXYBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE

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